molecular formula C16H22N2OS B11078377 Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-diethyl-2-thiophen-2-yl-1,3-diaza-

Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-diethyl-2-thiophen-2-yl-1,3-diaza-

Cat. No.: B11078377
M. Wt: 290.4 g/mol
InChI Key: QAYZGRLGRFRYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with thienyl lithium to generate the desired thiophene-functionalized compound . The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in modulating oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE stands out due to its tricyclic structure and the presence of both thiophene and diazatricyclo moieties. This combination imparts unique chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

5,7-diethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H22N2OS/c1-3-15-8-17-10-16(4-2,14(15)19)11-18(9-15)13(17)12-6-5-7-20-12/h5-7,13H,3-4,8-11H2,1-2H3

InChI Key

QAYZGRLGRFRYJO-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)CC

Origin of Product

United States

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